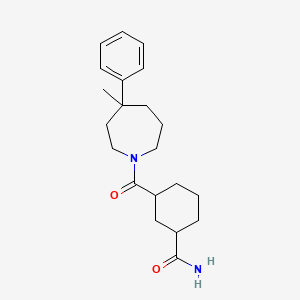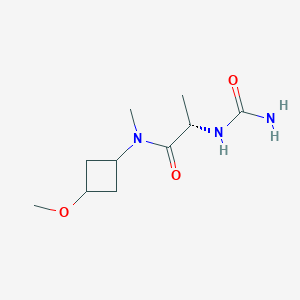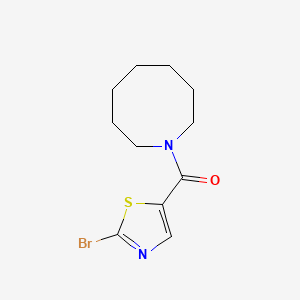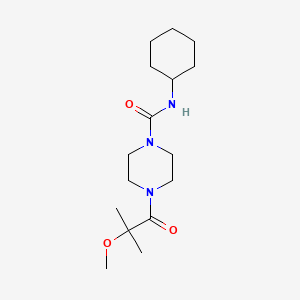![molecular formula C15H17F3N4O B6963702 3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963702.png)
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an imidazo[4,5-b]pyridine core
Vorbereitungsmethoden
The synthesis of 3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide typically involves multiple steps. One common synthetic route includes the cyclocondensation of 2,3-diaminopyridine with ethyl cyanoacetate under high-temperature conditions to form the imidazo[4,5-b]pyridine core . The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The final step involves the coupling of the trifluoromethylated intermediate with a cyclohexylamine derivative to form the desired carboxamide compound.
Analyse Chemischer Reaktionen
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate GABA A receptors, which are involved in inhibitory neurotransmission in the central nervous system . Additionally, it may interact with other enzymes and receptors, influencing various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Lacks the trifluoromethyl and cyclohexyl groups, resulting in different chemical and biological properties.
Imidazo[4,5-c]pyridine: Similar core structure but different substitution pattern, leading to variations in activity and applications.
Imidazo[1,2-a]pyridine: Different ring fusion, which affects its chemical reactivity and biological interactions.
The unique combination of the trifluoromethyl group and the cyclohexyl ring in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)cyclohexyl]imidazo[4,5-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-22-8-19-11-6-7-12(21-13(11)22)14(23)20-10-4-2-9(3-5-10)15(16,17)18/h6-10H,2-5H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJGHWTETUPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)NC3CCC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963638.png)

![4-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]sulfamoyl]-N,N,1-trimethylpyrrole-2-carboxamide](/img/structure/B6963652.png)
![2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6963655.png)
![N-methyl-N-[2-(N-methylanilino)ethyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6963662.png)
![5-methyl-2-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,3-oxazole](/img/structure/B6963670.png)
![1,3-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B6963673.png)
![N-[2-(4-tert-butylphenyl)sulfonylethyl]pyrrolidine-1-sulfonamide](/img/structure/B6963676.png)
![N-cycloheptyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6963681.png)
![1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-2-imidazo[2,1-b][1,3]thiazol-6-ylethanone](/img/structure/B6963686.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]butanamide](/img/structure/B6963701.png)
